molecular formula C35H32N4O3 B12444128 4,4'-({4-[(3-methylbenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)

4,4'-({4-[(3-methylbenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)

Cat. No.: B12444128
M. Wt: 556.7 g/mol
InChI Key: XIMIAYAMSHVWRQ-UHFFFAOYSA-N
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Description

4,4’-({4-[(3-methylbenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic compounds known for their diverse biological activities and are often used in pharmaceuticals due to their therapeutic properties.

Chemical Reactions Analysis

Types of Reactions

4,4’-({4-[(3-methylbenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, acids, or bases can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

4,4’-({4-[(3-methylbenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,4’-({4-[(3-methylbenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) involves its interaction with molecular targets and pathways within cells. For instance, its anticancer activity is attributed to the activation of autophagy proteins and the induction of p53-mediated apoptosis in cancer cells . The compound’s antioxidant properties are linked to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-({4-[(2-methylbenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)
  • 4,4’-({4-[(4-methylbenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)

Uniqueness

Compared to similar compounds, 4,4’-({4-[(3-methylbenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) exhibits unique properties such as higher radical scavenging activity and greater cytotoxicity against certain cancer cell lines . These characteristics make it a promising candidate for further research and development in medicinal chemistry.

Properties

Molecular Formula

C35H32N4O3

Molecular Weight

556.7 g/mol

IUPAC Name

5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-[4-[(3-methylphenyl)methoxy]phenyl]methyl]-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C35H32N4O3/c1-23-11-10-12-26(21-23)22-42-30-19-17-27(18-20-30)33(31-24(2)36-38(34(31)40)28-13-6-4-7-14-28)32-25(3)37-39(35(32)41)29-15-8-5-9-16-29/h4-21,33,36-37H,22H2,1-3H3

InChI Key

XIMIAYAMSHVWRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(C3=C(NN(C3=O)C4=CC=CC=C4)C)C5=C(NN(C5=O)C6=CC=CC=C6)C

Origin of Product

United States

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